2-(2-Nitrophenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKJEXNLVJBTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355973 | |

| Record name | 2-(2-nitrophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20281-21-4 | |

| Record name | 2-(2-nitrophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Nitrophenyl)phenol: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Nitrophenyl)phenol, a biphenyl derivative with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, structural characterization, and potential applications, grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

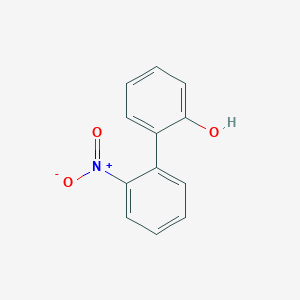

This compound, also known by its systematic name 2-hydroxy-2'-nitrobiphenyl, is an organic compound that consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a hydroxyl (-OH) group at the 2-position, and the other with a nitro (-NO2) group at the 2'-position. This specific arrangement of functional groups imparts distinct chemical reactivity and potential for further molecular elaboration.

Molecular Formula: C₁₂H₉NO₃[1]

Molecular Weight: 215.20 g/mol [1]

CAS Number: 20281-21-4

Structural Representation:

The foundational structure of this compound is depicted below, illustrating the ortho-substitution pattern on both phenyl rings.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | [1] |

| Molecular Weight | 215.20 g/mol | [1] |

| CAS Number | 20281-21-4 | Smolecule |

Synthesis Methodologies: A Strategic Perspective

The construction of the biaryl scaffold in this compound is a key synthetic challenge. Two primary cross-coupling strategies, the Suzuki-Miyaura coupling and the Ullmann condensation, are the most viable approaches. The choice between these methods is often dictated by the availability of starting materials, desired scale, and tolerance to functional groups.

Suzuki-Miyaura Coupling: A Versatile Approach

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for biaryl synthesis. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two convergent strategies can be envisioned. Mechanistic investigations have shown that for the synthesis of 2-nitrobiphenyls, challenges can arise during the transmetalation step when a nitro group is present at the 2-position of the phenylboronic acid.[2]

Strategy A: Coupling of 2-hydroxyphenylboronic acid with 1-halo-2-nitrobenzene. Strategy B: Coupling of 2-nitrophenylboronic acid with a 2-halophenol derivative.

The choice between these routes depends on the commercial availability and stability of the respective boronic acids and halide precursors.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura synthesis of this compound.

Ullmann Condensation: A Classic Alternative

The Ullmann condensation is a copper-catalyzed reaction that can be employed for the formation of biaryl compounds, typically from aryl halides. While often requiring harsher reaction conditions (high temperatures) than Suzuki couplings, it remains a valuable tool, especially for large-scale synthesis where the cost of palladium catalysts can be a consideration.[3][4][5] The reaction generally involves the coupling of two different aryl halides or the coupling of an aryl halide with a phenol.

Experimental Protocol: Ullmann-type Synthesis of 2,2'-Dinitrobiphenyl (A Precursor Analogue)

Materials:

-

o-Chloronitrobenzene

-

Copper bronze

-

Sand (as a heat moderator)

-

Ethanol (for extraction and recrystallization)

Procedure:

-

A mixture of o-chloronitrobenzene and dry sand is heated to 215–225 °C in a flask equipped with a mechanical stirrer.

-

Copper bronze is added slowly over approximately 1.2 hours, maintaining the temperature.

-

The reaction mixture is stirred at 215–225 °C for an additional 1.5 hours.

-

While still hot, the mixture is poured into a beaker containing sand and stirred to form clumps, which are then broken up after cooling.

-

The product is extracted by boiling with ethanol.

-

The ethanolic extracts are cooled to precipitate the crude 2,2'-dinitrobiphenyl.

-

The crude product is purified by recrystallization from hot ethanol.[6]

Causality in Experimental Choices:

-

Sand: In this solid-phase, high-temperature reaction, sand acts as a heat transfer agent and prevents the reactants from agglomerating, ensuring a more uniform reaction.

-

Copper Bronze: Activated copper is essential for the oxidative addition of the aryl halide, which initiates the catalytic cycle. The high surface area of the bronze powder facilitates the reaction.[3][6]

-

High Temperature: The Ullmann reaction typically has a high activation energy, necessitating elevated temperatures to drive the reaction to completion.[3][5]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic region (approx. 6.8-8.2 ppm) showing complex multiplets due to the protons on both phenyl rings. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Signals for 12 distinct aromatic carbons. The carbon bearing the hydroxyl group will be shifted downfield, while the carbon attached to the nitro group will also be significantly deshielded. |

| FTIR (cm⁻¹) | Broad O-H stretch (approx. 3200-3500 cm⁻¹), characteristic N-O stretching of the nitro group (asymmetric and symmetric, approx. 1520 and 1340 cm⁻¹), C=C aromatic stretching (approx. 1450-1600 cm⁻¹), and C-O stretching (approx. 1200-1250 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 215. Fragmentation may involve the loss of the nitro group (-NO₂) and hydroxyl group (-OH). |

Applications in Drug Discovery and Organic Synthesis

Precursor for Heterocyclic Scaffolds: The Gateway to Carbazoles

One of the most significant applications of 2-nitrobiphenyl derivatives, including this compound, is their role as key intermediates in the synthesis of carbazoles.[1][7][8][9] Carbazoles are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[9]

The synthesis of carbazoles from 2-nitrobiphenyls is typically achieved through a reductive cyclization reaction. This transformation, often referred to as the Cadogan reaction, involves the deoxygenation of the nitro group, which then cyclizes onto the adjacent phenyl ring.[1]

Reaction Pathway: Cadogan Reductive Cyclization

Caption: General scheme for the synthesis of carbazoles from 2-nitrobiphenyl precursors.

Potential in Medicinal Chemistry

The presence of the nitro group in this compound opens avenues for its application in drug development. Aromatic nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[2] The nitro group can act as a pharmacophore or can be readily reduced to an amino group, providing a handle for further derivatization to explore structure-activity relationships.

Biphenyl derivatives, in general, are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. The combination of the biphenyl scaffold with a reactive nitro group and a phenolic hydroxyl group makes this compound an attractive starting point for the synthesis of novel bioactive molecules. While specific biological data for this compound is limited in the public domain, derivatives of N-(2-hydroxy-nitrophenyl) amides have been synthesized and evaluated for their antimicrobial activities.[10]

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with a clear and important application in the synthesis of carbazole derivatives. Its molecular structure, featuring strategically placed functional groups, also suggests potential for its use as a scaffold in the development of new therapeutic agents. Further research into refining its synthesis, comprehensively characterizing its physicochemical and toxicological properties, and exploring its biological activities is warranted to fully unlock its potential in both synthetic and medicinal chemistry. This guide serves as a foundational resource for researchers embarking on studies involving this versatile biphenyl derivative.

References

- Mini-review on the novel synthesis and potential applications of carbazole and its deriv

- 2,2'-dinitrobiphenyl - Organic Syntheses Procedure. (URL not available)

- Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).

-

2-Hydroxy-3-nitrobiphenyl | C12H9NO3 | CID 160745 - PubChem. [Link]

- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - The Royal Society of Chemistry. (URL not available)

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

-

Characterization of 2-Hydroxy-2'-nitrobiphenyl | Journal of the American Chemical Society. [Link]

-

Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed. [Link]

-

Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed. [Link]

- Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | Request PDF - ResearchG

- Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (URL not available)

- Ullmann reaction - L.S.College, Muzaffarpur. (URL not available)

- CN104478726A - Method of preparing 2-nitrobiphenyl compound - Google P

- CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google P

-

Synthesis of carbazoles and related heterocycles from sulfilimines by intramolecular C−H aminations - PMC - NIH. [Link]

-

Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

(PDF) Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - ResearchGate. [Link]

-

Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - NIH. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(2-Nitrophenyl)phenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2-nitrophenyl)phenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances and electronic effects that shape the compound's spectral signature. We will explore the underlying principles of ¹H NMR, detail experimental protocols, and provide a rigorous interpretation of the spectral data, grounded in established scientific literature.

Introduction: The Structural Significance of this compound

This compound is a biaryl compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a hydroxyl (-OH) group, and the other with a nitro (-NO₂) group, both positioned ortho to the biaryl linkage. This specific arrangement gives rise to significant intramolecular interactions, primarily a strong hydrogen bond between the phenolic proton and an oxygen atom of the nitro group. This interaction, along with the electronic effects of the substituents, dictates the molecule's conformation and profoundly influences its ¹H NMR spectrum. Understanding these spectral features is crucial for structural confirmation, purity assessment, and for predicting the molecule's chemical behavior in various applications, including as a building block in organic synthesis.[1]

Foundational Principles of ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The key parameters obtained from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups (like -NO₂) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -OH) shield them, causing an upfield shift.[2] The aromatic ring current also significantly deshields protons attached to the ring.[2]

-

Multiplicity (Splitting Pattern): This arises from spin-spin coupling between non-equivalent neighboring protons. The n+1 rule is a common simplification, where a proton with 'n' equivalent neighbors is split into 'n+1' peaks.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the connectivity and spatial relationship of coupled protons. For aromatic systems, typical coupling constants are:

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Achieving a well-resolved ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a this compound sample.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its ability to act as a hydrogen bond acceptor helps in observing the phenolic -OH proton, which might otherwise undergo rapid exchange and be broadened or unobservable in solvents like CDCl₃ or D₂O.[6][7] DMSO-d₆ also effectively solubilizes the compound.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and is set to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a reference. The residual proton signal for DMSO-d₅ appears around 2.50 ppm.[8]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region.

-

Locking and Shimming: Insert the sample into the spectrometer probe. Lock onto the deuterium signal of the DMSO-d₆ and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, including the downfield phenolic proton, are captured.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO-d₅ peak at 2.50 ppm.

-

Integration and Peak Picking: Integrate all the signals and pick the peaks to determine their chemical shifts and multiplicities.

Detailed ¹H NMR Spectrum Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show signals for eight aromatic protons and one phenolic hydroxyl proton. The intramolecular hydrogen bond between the -OH and -NO₂ groups significantly influences the chemical shifts of the protons on both rings.

The Aromatic Region (δ 7.0 - 8.5 ppm)

The eight aromatic protons will appear in the region of approximately 7.0 to 8.5 ppm. The electron-withdrawing nitro group will cause the protons on its ring to resonate at a lower field compared to the protons on the phenol ring. The signals will be complex multiplets due to ortho, meta, and potentially para couplings.

Protons on the Nitrophenyl Ring:

-

H-3': This proton is ortho to the nitro group and will be the most deshielded aromatic proton, appearing as a doublet of doublets (dd) due to coupling with H-4' (ortho, J ≈ 8 Hz) and H-5' (meta, J ≈ 2 Hz).

-

H-6': This proton is also ortho to the nitro group and will appear at a downfield chemical shift. It will be a doublet of doublets (dd) due to coupling with H-5' (ortho, J ≈ 8 Hz) and H-4' (meta, J ≈ 2 Hz).

-

H-4' and H-5': These protons will appear as complex multiplets, likely overlapping, in the more upfield portion of the nitrophenyl signals. They will exhibit both ortho and meta couplings.

Protons on the Phenol Ring:

-

H-3, H-4, H-5, H-6: The chemical shifts of these protons will be influenced by the hydroxyl group and the adjacent nitrophenyl ring. Their signals will likely appear as a series of overlapping multiplets. The proton ortho to the hydroxyl group (H-3) may be shifted slightly downfield due to the proximity of the nitro group.

The Hydroxyl Proton Region (δ > 10 ppm)

The phenolic hydroxyl proton is expected to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm in DMSO-d₆.[9] This significant downfield shift is a direct consequence of the strong intramolecular hydrogen bond with the nitro group. In some cases, with very dry solvent and slow exchange, coupling to the neighboring aromatic proton (H-3) might be observed.[7]

The following Graphviz diagram illustrates the structure and proton labeling of this compound.

Caption: Molecular structure of this compound with proton labeling.

Tabulated Spectral Data

The following table summarizes the expected ¹H NMR spectral data for this compound in DMSO-d₆. Actual chemical shifts may vary slightly depending on the experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| OH | > 10.0 | br s | - |

| H-3' | ~8.2 | dd | ³J ≈ 8, ⁴J ≈ 2 |

| H-6' | ~8.0 | dd | ³J ≈ 8, ⁴J ≈ 2 |

| Aromatic H | 7.0 - 7.8 | m | - |

Troubleshooting and Advanced Interpretation

-

Broad -OH Signal: If the hydroxyl proton signal is excessively broad, it may indicate the presence of water or other exchangeable protons in the sample. Using freshly opened, high-purity DMSO-d₆ can help minimize this.

-

Overlapping Aromatic Signals: In cases of severe signal overlap in the aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable. A COSY spectrum will show correlations between coupled protons, allowing for unambiguous assignment of the spin systems in each aromatic ring.

-

Impurity Identification: The synthesis of this compound often involves the nitration of phenol, which can lead to the formation of the para-isomer, 4-(2-nitrophenyl)phenol, and other nitrated byproducts.[10][11][12] These impurities will have distinct ¹H NMR signals that can be identified and quantified.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure and conformation. The downfield shift of the phenolic proton is a clear indicator of the strong intramolecular hydrogen bond, a key structural feature. A thorough analysis of the chemical shifts, multiplicities, and coupling constants in the aromatic region allows for the complete assignment of all proton signals. By following the detailed experimental protocol and interpretation guidelines presented in this guide, researchers can confidently utilize ¹H NMR spectroscopy for the structural characterization and purity assessment of this compound and related compounds.

References

-

PrepChem. (n.d.). Synthesis of 2-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. Retrieved from [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). The effect of substituents on geminal proton–proton coupling constants. Retrieved from [Link]

-

ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Classification of the chemical shifts of the –OH groups in DMSO-d6 on the basis of the structure of the molecule and the nature of the substituent in the rings. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Nitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-nitrophenol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

-

YouTube. (2016). HMNR Aromatic Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

T3DB. (2009). 2-Nitrophenol (T3D3579). Retrieved from [Link]

-

Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of 2-nitrophenol (A), nitrobenzene (B), and phenol (C) in cyclohexane solution. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro-. Retrieved from [Link]

- Google Patents. (n.d.). US5414148A - Preparation of p-nitrophenolic compounds.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

Sources

- 1. 2-Nitrophenol | 88-75-5 [chemicalbook.com]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. paspk.org [paspk.org]

solubility characteristics of 2-(2-Nitrophenyl)phenol in organic solvents

An In-Depth Technical Guide Solubility Characteristics of 2-(2-Nitrophenyl)phenol in Organic Solvents

Introduction

This compound is a biphenyl derivative characterized by the presence of a hydroxyl group and a nitro group on adjacent phenyl rings. This unique substitution pattern imparts specific chemical properties that are of significant interest in medicinal chemistry and materials science. The interplay between the electron-withdrawing nitro group and the electron-donating, hydrogen-bonding hydroxyl group, combined with the steric and electronic nature of the biphenyl system, governs its molecular interactions.

Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, crystallization, and formulation development.[1][2] In drug development, solubility directly influences bioavailability and the choice of delivery vehicle. This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical underpinnings of its solubility, practical experimental protocols for its determination, and a discussion of its expected behavior in a range of common organic solvents.

Physicochemical Profile of this compound

A molecule's solubility is fundamentally dictated by its structure and resulting physical properties. The key to understanding the solubility of this compound lies in recognizing its dual nature: a large, relatively non-polar biphenyl backbone combined with highly polar functional groups.

Table 1: Physicochemical Properties of this compound and the Related Isomer 2-Nitrophenol

| Property | Value (this compound) | Value (2-Nitrophenol) | Reference |

|---|---|---|---|

| Molecular Formula | C₁₂H₉NO₃ | C₆H₅NO₃ | [3] |

| Molecular Weight | 215.20 g/mol | 139.11 g/mol | [3][4] |

| Physical State | Crystalline Solid | Yellow Crystalline Solid | [3][5] |

| Melting Point | Not Specified | 43-45 °C | [5][6][7] |

| Boiling Point | 359.2 °C | 214-216 °C | [4][5] |

| Density | 1.304 g/cm³ | 1.495 g/mL | [4][5] |

| logP (Octanol/Water) | Not Specified | 1.79 | [6][7] |

| pKa | Not Specified | 7.17 |[6] |

Structural Analysis and Intermolecular Forces

The structure of this compound features:

-

Two Phenyl Rings: These contribute to the molecule's non-polar character and favor interactions with non-polar solvents via London dispersion forces.

-

A Hydroxyl (-OH) Group: This group is a strong hydrogen bond donor and acceptor, promoting solubility in protic solvents like alcohols.

-

A Nitro (-NO₂) Group: This is a highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor and engage in strong dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Molecular Conformation: Steric interactions between the ortho-substituted groups on the two phenyl rings force a non-planar arrangement, with a significant dihedral angle between the rings.[4] This twisting can affect how efficiently the molecule packs in a crystal lattice and how it interacts with solvent molecules.

A crucial feature is the potential for strong intramolecular hydrogen bonding between the phenolic proton and an oxygen atom of the ortho-nitro group. This internal bonding can reduce the availability of the hydroxyl group for intermolecular hydrogen bonding with solvent molecules, which may decrease its solubility in highly polar, protic solvents compared to an isomer where such an interaction is not possible. The guiding principle of "like dissolves like" suggests that the solubility of this compound will be a balance between its non-polar surface area and its capacity for specific polar interactions.[8]

The Thermodynamic Basis of Solubility

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG). For a solute to dissolve spontaneously, the Gibbs free energy of the system must decrease. The process can be understood through two primary theoretical frameworks:

The van't Hoff Equation

The relationship between solubility and temperature is quantitatively described by the van't Hoff equation, which is fundamental for predicting how solubility will change with thermal conditions.[9][10] For most solid compounds, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature. The equation is typically expressed as:

ln(X) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

X is the mole fraction solubility of the solute.

-

ΔH°sol is the standard molar enthalpy of solution.

-

ΔS°sol is the standard molar entropy of solution.

-

R is the universal gas constant (8.314 J/(mol·K)).[9]

-

T is the absolute temperature in Kelvin.[9]

By measuring solubility at several temperatures, a van't Hoff plot of ln(X) versus 1/T can be generated. The slope of this plot is equal to -ΔH°sol/R, allowing for the experimental determination of the enthalpy of solution.[11] It is important to note that this linear relationship holds true when ΔH°sol is constant over the temperature range studied; significant non-linearity can occur over wider temperature spans.[12]

Caption: Workflow for determining the enthalpy of solution using the van't Hoff equation.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model provides a more nuanced approach by deconstructing the total cohesive energy of a substance into three components: dispersion (d), polar (p), and hydrogen bonding (h).[13][14]

δt² = δd² + δp² + δh²

-

δd (Dispersion): Represents energy from London dispersion forces.

-

δp (Polar): Represents energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents energy from hydrogen bonding.

Experimental Protocol for Solubility Determination

The equilibrium shake-flask method is the gold standard for accurately determining the solubility of a compound.[10][15] It ensures that the solvent is fully saturated at a given temperature.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved states is reached.[15]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours. To ensure complete separation of the solid phase, centrifuge the vials.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.[16][17]

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and accessible method for quantifying the concentration of a chromophoric compound like this compound.[18]

-

Determine λmax: Scan a dilute solution of the compound in the analysis solvent to identify the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of this compound with precisely known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Plot and Analyze: Plot absorbance versus concentration. The resulting linear regression provides the calibration curve (based on the Beer-Lambert law) used to determine the concentration of the unknown sample.[17]

-

Calculate Solubility: Measure the absorbance of the diluted sample from the shake-flask experiment. Use the calibration curve to find its concentration. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Caption: A typical workflow for the experimental determination of equilibrium solubility.

Expected Solubility in Common Organic Solvents

While quantitative data for this compound is limited in the literature, its solubility behavior can be predicted based on its structure and the properties of the related isomer, 2-nitrophenol, which is known to be readily soluble in many organic solvents.[5][7]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Key Interaction | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding | High | The solvent's -OH groups can act as both H-bond donors and acceptors, interacting favorably with the solute's -OH and -NO₂ groups.[19] |

| Polar Aprotic | Acetone, Acetonitrile | Dipole-Dipole | High | Strong dipole moments in these solvents interact effectively with the polar nitro group.[19] |

| Ethers | Diethyl Ether, THF | H-Bond Acceptor | Moderate to High | The ether oxygen can accept a hydrogen bond from the solute's hydroxyl group.[19] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Moderate | These solvents have moderate polarity and can dissolve a wide range of organic compounds, including those with both polar and non-polar character.[20] |

| Aromatic | Toluene, Benzene | π-π Stacking | Moderate to Low | Favorable dispersion and π-π interactions between the aromatic rings of the solvent and solute, but poor solvation of the polar groups. |

| Non-polar | Hexane, Cyclohexane | Dispersion Forces | Low | The energy required to break the solute-solute interactions (especially polar ones) is not compensated by the weak dispersion forces formed with the solvent.[19] |

Conclusion

The solubility of this compound is governed by a sophisticated balance of intermolecular forces. Its biphenyl structure provides a non-polar character, while the hydroxyl and nitro functional groups introduce strong polarity and hydrogen bonding capabilities. This duality suggests that the compound will exhibit favorable solubility in a broad spectrum of polar organic solvents, including alcohols, ketones, and ethers, with limited solubility in non-polar aliphatic hydrocarbons.

For researchers and drug developers, a theoretical understanding based on principles like the van't Hoff equation and Hansen Solubility Parameters provides a strong predictive foundation. However, for any critical application, these predictions must be validated through rigorous experimental determination using established protocols such as the equilibrium shake-flask method coupled with precise analytical quantification. Future work to establish a comprehensive, quantitative solubility database and to calculate the Hansen Solubility Parameters for this compound would be invaluable for accelerating its use in scientific and industrial applications.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Van't Hoff Equ

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. NINGBO INNO PHARMCHEM CO.,LTD.

- Buy this compound | 20281-21-4. Smolecule.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.

- 2-Nitrophenol CAS#: 88-75-5. ChemicalBook.

- How to find solubilities of drugs by using uv-visible spectroscopy?

- How To Determine Solubility Of Organic Compounds? YouTube.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

- Non-linear van't Hoff solubility-temperature plots and their pharmaceutical interpretation.

- 2-nitrophenol - 88-75-5, C6H5NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- He

- Table 4-4, Physical and Chemical Properties of 2-Nitrophenol. NCBI Bookshelf.

- Experiment 1 Solubility of Organic Compounds. Scribd.

- 2-nitrophenol. chemister.ru.

- 2-Nitrophenol. PubChem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Solubility of Organic Compounds. Unknown Source.

- Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology.

- Application of the van't Hoff equ

- 2-Nitrophenol, 25 g, CAS No. 88-75-5. Carl ROTH.

- Hansen solubility parameter. Wikipedia.

- Which is the best organic solvent for nitrophenol solubility and extraction?

- HSP Basics. Prof Steven Abbott.

- Is p-nitrophenol soluble in organic solvents? ECHEMI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 20281-21-4 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Nitrophenol CAS#: 88-75-5 [m.chemicalbook.com]

- 7. Table 4-4, Physical and Chemical Properties of 2-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.ws [chem.ws]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. scribd.com [scribd.com]

- 12. sci-hub.box [sci-hub.box]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. improvedpharma.com [improvedpharma.com]

- 17. rjptonline.org [rjptonline.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. echemi.com [echemi.com]

An In-depth Technical Guide to the Melting and Boiling Points of 2-(2-Nitrophenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 2-(2-Nitrophenyl)phenol (CAS 20281-21-4), a biphenyl derivative of significant interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a framework for its physicochemical characterization through a detailed analysis of its structural analogues, theoretical principles, and standardized experimental methodologies. By presenting data for closely related nitrobiphenyl and hydroxynitrobiphenyl isomers, this document offers valuable comparative insights, enabling researchers to estimate and understand the physical properties of the target molecule. Furthermore, this guide provides detailed, field-proven protocols for the accurate determination of melting and boiling points, ensuring scientific integrity and reproducibility in the laboratory.

Introduction: The Significance of Physical Constants in a Research Context

The melting and boiling points are fundamental physical constants that provide critical insights into the purity, stability, and intermolecular forces of a chemical compound. For researchers in drug development and materials science, these parameters are not merely identification tags; they are pivotal in predicting a substance's behavior in various formulations, its solubility, and its potential for polymorphism. This compound, also known as 2-hydroxy-2'-nitrobiphenyl, is a molecule whose utility in synthetic chemistry and potential biological activity makes a thorough understanding of its physical properties essential.

This guide moves beyond a simple recitation of data. As a Senior Application Scientist, the objective is to provide a deeper understanding of the "why" behind the physical characteristics of this compound. We will explore the influence of its molecular structure—the biphenyl backbone, the ortho-nitro group, and the phenolic hydroxyl group—on its phase transition temperatures. The pronounced absence of readily available experimental data for this compound in the scientific literature necessitates a comparative analytical approach, a common challenge in cutting-edge research.

Theoretical Framework: Unpacking the Molecular Architecture

The melting and boiling points of a compound are dictated by the energy required to overcome the intermolecular forces holding its molecules in a crystalline lattice (for melting) or in the liquid state (for boiling). In the case of this compound, several key structural features are at play:

-

Biphenyl Core: The two phenyl rings provide a large, rigid, and planar surface area, leading to significant van der Waals forces.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group introduces a significant dipole moment to the molecule, fostering strong dipole-dipole interactions between molecules.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is capable of forming hydrogen bonds, a particularly strong type of intermolecular force.

The interplay of these forces, along with the molecule's overall symmetry and ability to pack efficiently into a crystal lattice, will determine its melting and boiling points. The ortho-positioning of the nitro and hydroxyl groups on adjacent rings may also lead to intramolecular interactions that could influence the extent of intermolecular bonding.

Comparative Analysis: Insights from Structural Analogues

In the absence of direct experimental data for this compound, a comparative analysis of structurally related compounds is an invaluable tool for estimation and contextual understanding. The following table summarizes the available data for key analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 20281-21-4 | C₁₂H₉NO₃ | 215.21 | Data Not Available | Data Not Available |

| 2-Nitrobiphenyl | 86-00-0 | C₁₂H₉NO₂ | 199.21 | 37.2[1] | 320[1][2] |

| 4-Nitrobiphenyl | 92-93-3 | C₁₂H₉NO₂ | 199.21 | 114[3][4] | 340[3][4] |

| 4-Hydroxy-4'-nitrobiphenyl | 3916-44-7 | C₁₂H₉NO₃ | 215.21 | 207 | 387.3 (Predicted) |

| 2-Nitrophenol | 88-75-5 | C₆H₅NO₃ | 139.11 | 45 | Decomposes |

Analysis of Comparative Data:

-

The presence of a hydroxyl group, as seen in the jump from nitrobiphenyls to 4-hydroxy-4'-nitrobiphenyl, significantly increases the melting point due to the introduction of strong hydrogen bonding.

-

The position of the nitro group also has a substantial impact. The higher melting point of 4-nitrobiphenyl compared to 2-nitrobiphenyl can be attributed to the greater molecular symmetry of the para-isomer, which allows for more efficient packing in the crystal lattice.[1][4]

-

Based on these trends, it is reasonable to hypothesize that the melting point of this compound will be significantly higher than that of 2-nitrobiphenyl due to the presence of the hydroxyl group and its larger molecular weight.

Experimental Determination: Protocols for Scientific Rigor

The accurate determination of melting and boiling points is a cornerstone of experimental chemistry. The following protocols are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range (typically 0.5-1.0°C). Impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated block and a calibrated thermometer or digital sensor).

-

Heating Rate: A rapid initial heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Caption: Workflow for Boiling Point Determination.

Synthesis Considerations and Their Impact on Physical Properties

The method of synthesis can influence the purity of the final compound, which in turn affects its melting and boiling points. Common synthetic routes to hydroxynitrobiphenyls include the Ullmann condensation and Suzuki coupling reactions. [5][6][7][8][9][10][11][12]

-

Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. [5][8][13][14]While effective, it often requires high temperatures, which can lead to side products and impurities that may be difficult to remove.

-

Suzuki Coupling: A palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide, the Suzuki reaction is known for its mild reaction conditions and high functional group tolerance. [6][9][10][11][12]This can lead to a purer product with a sharper melting point range.

The choice of synthetic route and subsequent purification methods (e.g., recrystallization, chromatography) are critical for obtaining a sample of high purity, which is essential for the accurate determination of its physical constants.

Conclusion: A Path Forward in Characterization

While direct experimental values for the melting and boiling points of this compound remain elusive in the current body of scientific literature, this guide provides a robust framework for its characterization. Through an understanding of the underlying theoretical principles, a comparative analysis of its structural analogues, and the application of rigorous experimental protocols, researchers can confidently approach the determination of these crucial physical constants. The data from related compounds suggest that this compound will have a significantly higher melting point than its non-hydroxylated counterpart, 2-nitrobiphenyl, due to the presence of hydrogen bonding. The continued investigation and reporting of the physical properties of novel compounds like this compound are vital for the advancement of chemical and pharmaceutical sciences.

References

-

2-Nitrobiphenyl. (n.d.). In CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

4-Nitro-1,1'-biphenyl. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

4-Nitrobiphenyl. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

2-Nitrobiphenyl. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

4-Nitrobiphenyl. (n.d.). In NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved January 15, 2026, from [Link]

-

4-nitrobiphenyl. (n.d.). In ChemBK. Retrieved January 15, 2026, from [Link]

-

4-Nitrobiphenyl (CAS 92-93-3). (n.d.). In Scent.vn. Retrieved January 15, 2026, from [Link]

-

2-Nitrobiphenyl. (n.d.). In ChemSynthesis. Retrieved January 15, 2026, from [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

-

2-Hydroxy-3-nitrobiphenyl. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

2-Hydroxy-3''-Nitro-Biphenyl-3-Carboxylic Acid. (n.d.). In ChemBK. Retrieved January 15, 2026, from [Link]

-

Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. (2016). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction. (2005). PubMed. Retrieved January 15, 2026, from [Link]

-

Ullmann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

2-Hydroxy-5-nitrobenzyl alcohol, bis(heptafluorobutyrate). (n.d.). In Cheméo. Retrieved January 15, 2026, from [Link]

-

4-Hydroxy-2'-nitrobiphenyl. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

-

4-methoxy-2'-methylbiphenyl. (n.d.). In Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2005). In ResearchGate. Retrieved January 15, 2026, from [Link]

-

Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

4-HYDROXY-4'-NITROBIPHENYL. (n.d.). In Anbu Chem. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction. (2006). In ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Nitrobiphenyl CAS#: 92-93-3 [m.chemicalbook.com]

- 4. 4-Nitrobiphenyl - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

IUPAC name and synonyms for 2-(2-Nitrophenyl)phenol

An In-Depth Technical Guide to 2-(2-Nitrophenyl)phenol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted biphenyl compound of significant interest in synthetic chemistry. Distinct from the more common 2-nitrophenol, this molecule features a phenol ring linked to a 2-substituted nitrophenyl ring, a structure that serves as a valuable precursor for advanced applications in drug development and materials science. This document details its nomenclature, physicochemical properties, modern synthesis strategies with mechanistic insights, potential applications, and essential safety protocols. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Nomenclature and Compound Identification

Correctly identifying this compound is critical, as it is often confused with 2-nitrophenol, a single-ring compound (C₆H₅NO₃).[1][2] The subject of this guide is a biphenyl derivative where a phenol ring is connected at its 2-position to the 1-position of a 2-nitrated benzene ring.

The primary and most descriptive name under IUPAC nomenclature is This compound . However, several synonyms are commonly used in literature and chemical databases, which reflect the structure from different perspectives.

Common Synonyms:

These names emphasize the biphenyl backbone with hydroxyl and nitro substituents at specified positions.

Table 1: Key Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 20281-21-4 | [3] |

| Molecular Formula | C₁₂H₉NO₃ | [3] |

| Molecular Weight | 215.2 g/mol | [3] |

| SMILES | O(c1ccccc1)c2ccccc2=O | N/A |

| InChI | InChI=1S/C12H9NO3/c14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13(15)16/h1-8,14H | N/A |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its three main structural components: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the biphenyl core which allows for rotational flexibility. Data for this specific isomer is limited, but properties can be inferred from structurally similar compounds and computational models.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Notes |

| Appearance | Expected to be a solid at room temperature, likely pale yellow or off-white crystals. | Based on analogous compounds like 2-nitrophenol, which is a yellow crystalline solid.[5][6] |

| Solubility | Expected to have low solubility in water but good solubility in organic solvents like ethanol, ether, and acetone. | The phenolic group offers some polarity, but the large aromatic system dominates. 2-nitrophenol is slightly soluble in water but soluble in ethanol and ether.[2][7] |

| Acidity (pKa) | The phenolic proton is acidic. The pKa is expected to be slightly lower (more acidic) than phenol (pKa ≈ 10) due to the electron-withdrawing effect of the nitro group. | Nitrophenols are generally more acidic than phenol itself.[1] |

| Reactivity | The molecule possesses several reactive sites: the acidic phenol, the reducible nitro group, and the aromatic rings which can undergo further electrophilic substitution. | The nitro group can be reduced to an amine, a key step in synthesizing heterocyclic compounds. |

Synthesis and Mechanistic Insights

The direct nitration of 2-hydroxybiphenyl is a challenging route for synthesizing this compound with high purity. This approach often yields a mixture of isomers that are difficult to separate. Therefore, modern organic synthesis favors regioselective methods, primarily palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Expertise in Practice: Why Cross-Coupling is Superior

The choice of a cross-coupling strategy is a deliberate one rooted in achieving high regioselectivity and yield. Unlike classical nitration, which is governed by the combined and often competing directing effects of the hydroxyl and phenyl groups, a Suzuki coupling constructs the C-C bond between the two rings at precisely defined locations. This method is a self-validating system; the structure of the final product is directly determined by the boronic acid and halide precursors, eliminating isomeric ambiguity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for the synthesis of this compound from commercially available precursors.

Reaction Scheme: (2-Methoxyphenyl)boronic acid + 1-bromo-2-nitrobenzene → 2-methoxy-2'-nitrobiphenyl → 2-hydroxy-2'-nitrobiphenyl (this compound)

Step 1: Cross-Coupling

-

Reagents & Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-methoxyphenyl)boronic acid (1.0 eq), 1-bromo-2-nitrobenzene (1.05 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

-

Solvent & Base: Add a degassed solvent mixture, such as toluene and water (4:1 v/v), followed by a base, typically potassium carbonate (K₂CO₃, 3.0 eq).

-

Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product (2-methoxy-2'-nitrobiphenyl) via column chromatography on silica gel.

Step 2: Demethylation

-

Reagents & Setup: Dissolve the purified 2-methoxy-2'-nitrobiphenyl from the previous step in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.

-

Execution: Cool the solution to 0 °C in an ice bath. Slowly add boron tribromide (BBr₃, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction carefully by slowly adding methanol, followed by water. Extract the product with DCM (3x).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The resulting solid, this compound, can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Suzuki coupling and demethylation workflow for this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a highly valuable intermediate for constructing more complex molecular architectures.

-

Precursor for Heterocyclic Synthesis: The true utility of this compound is realized upon the chemical reduction of its nitro group to an amine (-NH₂). The resulting 2'-amino-[1,1'-biphenyl]-2-ol is a perfect precursor for synthesizing nitrogen-containing heterocycles. Through intramolecular cyclization reactions (e.g., Cadogan or Graebe-Ullmann reactions), it can be converted into dibenzofurans or carbazoles. Carbazole derivatives are a privileged scaffold in medicinal chemistry and materials science, known for their applications as anticonvulsants, anti-cancer agents, and as host materials in Organic Light-Emitting Diodes (OLEDs).

-

Ligand Development: The phenolic oxygen and the potential amine group (after reduction) can act as chelating sites for metal ions. This makes the molecule and its derivatives attractive candidates for developing custom ligands for catalysis or metal-ion sensing.

-

Fragment-Based Drug Discovery: In drug development, this compound can serve as a fragment or building block. Its rigid biphenyl structure combined with hydrogen-bonding capabilities allows it to be incorporated into larger molecules designed to interact with specific biological targets.

Safety, Handling, and Toxicology

While a specific, comprehensive safety data sheet for this compound is not widely available, a robust hazard assessment can be made based on its constituent functional groups: the phenol moiety and the aromatic nitro group. Safety information for 2-nitrophenol and other nitrobiphenyls serves as a reliable proxy.[8][9]

Table 3: GHS Hazard Classification (Inferred)

| Hazard Class | GHS Statement | Source/Analogy |

| Acute Toxicity (Oral) | H302: Harmful if swallowed. | [8][10] |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [8][9] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [8][9] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | [11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment:

-

Safe Handling Practices: Avoid formation of dust and aerosols. Keep away from strong oxidizing agents and strong bases.[11][13] Store in a cool, dry, and dark place in a tightly sealed container.[13]

Toxicological Profile

-

Phenolic Toxicity: Phenols are generally corrosive and can cause skin and eye irritation.[8]

-

Nitroaromatic Toxicity: Aromatic nitro compounds can be harmful if ingested or absorbed through the skin. A primary concern is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[11]

-

Environmental Fate: Nitrophenols are recognized as environmental contaminants and can be toxic to aquatic organisms.[11][12] All waste and spills should be handled and disposed of as hazardous chemical waste according to local regulations.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced synthetic applications. Its value lies not in its direct use, but as a strategically designed precursor for high-value compounds like carbazoles and custom ligands. Understanding its regioselective synthesis via modern cross-coupling methods is key to unlocking its utility. While it requires careful handling due to the inherent hazards of its functional groups, its role as a versatile building block ensures its continued relevance in the fields of pharmaceutical sciences and materials research.

References

-

PrepChem.com. (n.d.). Synthesis of 2-nitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5354005, Phenol, 4-[(2-nitrophenyl)azo]-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 2). Comprehensive Overview of 2-Nitrophenol: Properties, Applications, and Safety. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

-

Kajay Remedies. (n.d.). 2-Nitrophenol (Ortho Nitro Phenol / ONP). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10891503, 2-[2-(2-Nitrophenyl)ethyl]phenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-nitrophenol. Retrieved from [Link]

-

Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

-

Organic Chemistry Portal. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2-nitro- (CAS 88-75-5). Retrieved from [Link]

-

Merck Index. (n.d.). o-Nitrophenol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, December 4). Phenol, 2-nitro- - Substance Details. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4191617, Phenol, 2-nitro-, ion(1-). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11389755, 2-(2-Nitrophenyl)propan-1-ol. Retrieved from [Link]

-

Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

-

Chem-Net. (2025, October 5). 2-Hydroxy-2'-nitrobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15541112, 4-Hydroxy-2'-nitrobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160745, 2-Hydroxy-3-nitrobiphenyl. Retrieved from [Link]

- Google Patents. (n.d.). US5414148A - Preparation of p-nitrophenolic compounds.

-

Quora. (2021, November 1). Why does the nitration of phenol give 2-nitrophenol?. Retrieved from [Link]

Sources

- 1. Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. kajay-remedies.com [kajay-remedies.com]

- 3. 2-Hydroxy-2'-nitrobiphenyl CAS#: 20281-21-4 [m.chemicalbook.com]

- 4. Buy this compound | 20281-21-4 [smolecule.com]

- 5. chemiis.com [chemiis.com]

- 6. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. o-Nitrophenol [drugfuture.com]

- 8. astechireland.ie [astechireland.ie]

- 9. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. echemi.com [echemi.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 2-Nitrophenol | 88-75-5 [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanisms Involving 2-(2-Nitrophenyl)phenol

Abstract

This technical guide provides a comprehensive exploration of the synthesis and principal reaction mechanisms of 2-(2-nitrophenyl)phenol. This versatile biphenyl derivative serves as a pivotal precursor for the synthesis of valuable heterocyclic compounds, primarily dibenzofurans and carbazoles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and an overview of the applications of the resulting products. The content is structured to elucidate the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability. All claims are substantiated with citations to authoritative scientific literature.

Table of Contents

-

Introduction: The Significance of this compound

-

Synthesis of the this compound Scaffold

-

2.1. Palladium-Catalyzed Suzuki-Miyaura Coupling

-

2.2. Copper-Catalyzed Ullmann Condensation

-

-

Core Reaction Mechanisms and Transformations

-

3.1. Reductive Cyclization to Carbazoles: The Cadogan-Sundberg Reaction

-

3.1.1. Mechanistic Deep Dive: The Role of Nitroso and Nitrene Intermediates

-

3.1.2. Experimental Protocol: Triphenylphosphine-Mediated Cyclization

-

-

3.2. Reductive Cyclization to Dibenzofurans

-

3.2.1. Proposed Mechanistic Pathway

-

3.2.2. Experimental Protocol for Dibenzofuran Synthesis

-

-

3.3. Photochemical Cyclization Reactions

-

3.3.1. Mechanism of Photoinduced Cyclization to Dibenzofurans

-

-

-

Spectroscopic Characterization

-

Applications in Medicinal Chemistry and Drug Development

-

5.1. The Pharmacological Importance of Carbazoles

-

5.2. Biological Activities of Dibenzofuran-Containing Compounds

-

-

References

Introduction: The Significance of this compound

This compound is a key synthetic intermediate possessing a biphenyl backbone with strategically positioned nitro and hydroxyl functional groups. This arrangement makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of rigid, planar tricyclic systems such as dibenzofurans and carbazoles. These heterocyclic motifs are prevalent in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The biological activities of carbazole and dibenzofuran derivatives, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, underscore the importance of efficient and well-understood synthetic routes to these scaffolds.[3][4][5] This guide will dissect the fundamental reaction mechanisms involving this compound, providing a robust theoretical and practical framework for its utilization in synthetic chemistry.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound precursor is paramount for its subsequent applications. The two most prominent methods for constructing the biaryl C-C bond are the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for carbon-carbon bond formation, offering high yields and broad functional group tolerance.[6] For the synthesis of this compound, this typically involves the cross-coupling of a 2-nitrophenylboronic acid with a 2-halophenol (or vice versa). The presence of the ortho-nitro group can introduce steric hindrance, making ligand selection crucial for a successful reaction.[7]

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Synthesis of 2-Nitrobiphenyls via Suzuki-Miyaura Coupling [7][8][9]

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1-iodo-2-nitrobenzene, 1.0 mmol, 1.0 equiv), the corresponding boronic acid (e.g., 2-hydroxyphenylboronic acid, 1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of MeOH and water (4:1) or toluene).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-nitrobiphenyl derivative.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | MeOH/H₂O (4:1) | 120 (Microwave) | Good to excellent | [7] |

| Pd(OAc)₂ / DavePhos | K₃PO₄ | Toluene | 100 | Moderate to excellent | [6] |

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 2-Nitrobiphenyls.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-O and C-N bonds, and can be adapted for C-C bond formation to synthesize biaryls.[10] The synthesis of this compound via an Ullmann-type reaction typically involves the copper-catalyzed coupling of an o-halonitrobenzene with a phenol. Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar aprotic solvents).[10] However, modern modifications, including the use of ligands and solvent-free approaches, have improved the applicability of this method.[11][12]

Experimental Protocol: Solvent-Free Ullmann Coupling for 2,2'-Dinitrobiphenyl [2][11][12]

-

Reaction Setup: In a mortar, grind together 1-iodo-2-nitrobenzene (1.0 equiv) and activated copper powder (2-3 equiv).

-

Reaction Execution: Transfer the mixture to a reaction tube and heat it to the melting point of 1-iodo-2-nitrobenzene (approximately 49 °C). The reaction is often exothermic and proceeds rapidly. For a controlled reaction, heating in a sand bath to around 200 °C for a short period (e.g., 15-30 minutes) is effective.

-

Workup and Purification: After cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., dichloromethane), filtered to remove copper residues, and the filtrate is concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2,2'-dinitrobiphenyl, which can then be selectively reduced to 2-amino-2'-nitrobiphenyl, a precursor to carbazole, or undergo other transformations.

Core Reaction Mechanisms and Transformations

This compound is a versatile substrate for several intramolecular cyclization reactions, primarily leading to the formation of carbazoles and dibenzofurans. These transformations can be induced by reductive, photochemical, or oxidative conditions.

Reductive Cyclization to Carbazoles: The Cadogan-Sundberg Reaction

The reductive cyclization of 2-nitrobiphenyls to carbazoles is a well-established transformation known as the Cadogan-Sundberg reaction.[13][14] This reaction typically employs a trivalent phosphorus reagent, such as triphenylphosphine (PPh₃) or triethyl phosphite (P(OEt)₃), which acts as both a reductant and a cyclization promoter.[3][4]

The mechanism of the Cadogan-Sundberg reaction is believed to proceed through a stepwise reduction of the nitro group.[14][15]

Caption: Mechanism of the Cadogan-Sundberg reductive cyclization.